molecular formula C17H20N2OS B2754075 4-methyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazole-5-carboxamide CAS No. 151897-95-9

4-methyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2754075
CAS No.: 151897-95-9
M. Wt: 300.42
InChI Key: ZIXRWTTVYMUKNL-UHFFFAOYSA-N
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Description

4-methyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.42. The purity is usually 95%.
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Biological Activity

The compound 4-methyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazole-5-carboxamide is a synthetic organic molecule characterized by its unique structural features, which include a thiazole ring and an indene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and comparative analyses with similar compounds.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for various biological activities.
  • Indene Derivative : Contributes to the compound's unique properties and potential interactions with biological targets.

Chemical Formula

C17H20N2OSC_{17}H_{20}N_{2}OS

Molecular Weight

Molecular\Weight=304.42\g/mol

Antimicrobial Activity

Compounds containing thiazole rings are recognized for their diverse antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that thiazole derivatives can show MIC values ranging from 50 to 200 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of thiazole derivatives has been well documented. Similar compounds have demonstrated cytotoxic effects against several cancer cell lines:

Compound NameCell Line TestedIC50 (μM)
Compound AMCF75.0
Compound BNCI-H46012.5
4-Methyl-N-(...MCF7TBD

Research on related compounds suggests that the incorporation of the thiazole moiety enhances the cytotoxic effects against cancer cells .

The biological activity of this compound may involve interaction with various biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking simulations and in vitro assays are essential for elucidating these interactions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is helpful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Thiazole Derivative AContains thiazole and alkyl groupsAntimicrobial
Indene Derivative BIndene core with various substituentsAnticancer
Carboxamide CSimple carboxamide structureLimited activity
4-Methylthiazole DMethyl-substituted thiazoleAntifungal

The combination of both thiazole and indene structures in our compound potentially enhances its biological activity compared to simpler analogs .

Study on Antimicrobial Properties

A recent study evaluated a series of thiazole derivatives for their antimicrobial activities. The lead compound exhibited an MIC of approximately 150 μg/mL against E. coli, suggesting that structural modifications could improve efficacy .

Study on Anticancer Activity

Another study focused on evaluating the anticancer effects of thiazole derivatives against MCF7 breast cancer cells. The results indicated that certain modifications led to IC50 values as low as 5 μM for some derivatives . This highlights the potential for further development of this compound in cancer therapeutics.

Properties

IUPAC Name

4-methyl-N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-10-8-17(3,4)12-6-5-7-13(14(10)12)19-16(20)15-11(2)18-9-21-15/h5-7,9-10H,8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXRWTTVYMUKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)NC(=O)C3=C(N=CS3)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1.7 g (10.3 mmols) of 4-methyl-5-thiazole carboxylic acid and 10 ml of thionyl chloride was refluxed for 1 hour. The reaction solution was distilled under reduced pressure to remove excess thionyl chloride. The residue was dissolved in 10 ml of ethyl acetate. The solution was added to 10 ml of an ethyl acetate solution of 1.8 g (10.3 mmols) of 4-amino-1,1,3-trimethylindane and 4 ml of triethylamine, and the resultant solution was stirred at room temperature for 3 hours. The solution was washed sequentially with water, aqueous sodium hydrogen carbonate solution, water, and saturated brine. The solution was dried with magnesium sulfate and then concentrated under reduced pressure. The concentrated residue was separated and purified by silica gel column chromatography (eluent:ethyl acetate/n-hexane=1/2), to obtain 1.6 g of amorphous solid substance (Compound No. 6 shown in Table 4). The yield was 50.2%.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50.2%

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